molecular formula C5H3F3N2O3 B2943387 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione CAS No. 871497-75-5

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione

Cat. No.: B2943387
CAS No.: 871497-75-5
M. Wt: 196.085
InChI Key: JUFWLUOLKLGYDC-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C5H3F3N2O3 and a molecular weight of 196.08 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an imidazolidine-2,4,5-trione core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activities. The pathways involved may include enzyme inhibition, protein-protein interactions, and signal transduction processes .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)1-10-3(12)2(11)9-4(10)13/h1H2,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFWLUOLKLGYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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